molecular formula C12H15F2N B12567369 2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline CAS No. 195734-31-7

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline

Cat. No.: B12567369
CAS No.: 195734-31-7
M. Wt: 211.25 g/mol
InChI Key: FOYLHTMIDLIAMU-UHFFFAOYSA-N
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Description

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline is an organic compound with the molecular formula C12H15F2N. It is characterized by the presence of a difluoromethyl group attached to a pentenyl chain, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aniline moiety allows for interactions with aromatic systems and enzymes, potentially affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoro-3-methylpent-1-en-2-yl)aniline is unique due to the presence of both the difluoromethyl group and the aniline moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

195734-31-7

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2-(1,1-difluoro-3-methylpent-1-en-2-yl)aniline

InChI

InChI=1S/C12H15F2N/c1-3-8(2)11(12(13)14)9-6-4-5-7-10(9)15/h4-8H,3,15H2,1-2H3

InChI Key

FOYLHTMIDLIAMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=C(F)F)C1=CC=CC=C1N

Origin of Product

United States

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